molecular formula C9H14F3NO2 B13011067 tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate

tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate

Cat. No.: B13011067
M. Wt: 225.21 g/mol
InChI Key: KGSYPTNWBKUZLM-QMMMGPOBSA-N
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Description

tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group and tert-butyl ester makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and tert-butyl ester can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (2S)-2-(methyl)azetidine-2-carboxylate
  • tert-butyl (2S)-2-(ethyl)azetidine-2-carboxylate
  • tert-butyl (2S)-2-(fluoromethyl)azetidine-2-carboxylate

Uniqueness

The presence of the trifluoromethyl group in tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications requiring enhanced bioavailability and stability.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

tert-butyl (2S)-2-(trifluoromethyl)azetidine-2-carboxylate

InChI

InChI=1S/C9H14F3NO2/c1-7(2,3)15-6(14)8(4-5-13-8)9(10,11)12/h13H,4-5H2,1-3H3/t8-/m0/s1

InChI Key

KGSYPTNWBKUZLM-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]1(CCN1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)C1(CCN1)C(F)(F)F

Origin of Product

United States

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